Triphenylhexylzinn
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Overview
Description
Triphenylhexylzinn is an organotin compound characterized by the presence of three phenyl groups and a hexyl group attached to a tin atom. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylhexylzinn can be synthesized through the reaction of hexylmagnesium bromide with triphenyltin chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
Ph3SnCl+C6H13MgBr→Ph3SnC6H13+MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triphenylhexylzinn undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The phenyl or hexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen
Properties
IUPAC Name |
methyl 3-(2-carbamoylanilino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-10(15)6-9(14)13-8-5-3-2-4-7(8)11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMKGGYAMZWHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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